[2-(3-Aminophenoxy)ethyl]dimethylamine dihydrochloride

Catalog No.
S6623328
CAS No.
941319-37-5
M.F
C10H18Cl2N2O
M. Wt
253.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[2-(3-Aminophenoxy)ethyl]dimethylamine dihydrochlo...

CAS Number

941319-37-5

Product Name

[2-(3-Aminophenoxy)ethyl]dimethylamine dihydrochloride

IUPAC Name

3-[2-(dimethylamino)ethoxy]aniline;dihydrochloride

Molecular Formula

C10H18Cl2N2O

Molecular Weight

253.17 g/mol

InChI

InChI=1S/C10H16N2O.2ClH/c1-12(2)6-7-13-10-5-3-4-9(11)8-10;;/h3-5,8H,6-7,11H2,1-2H3;2*1H

InChI Key

UWUWTAXZZBMJDS-UHFFFAOYSA-N

SMILES

CN(C)CCOC1=CC=CC(=C1)N.Cl.Cl

Canonical SMILES

CN(C)CCOC1=CC=CC(=C1)N.Cl.Cl

The exact mass of the compound [2-(3-Aminophenoxy)ethyl]dimethylamine dihydrochloride is 252.0796186 g/mol and the complexity rating of the compound is 139. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

[2-(3-Aminophenoxy)ethyl]dimethylamine dihydrochloride is a chemical compound characterized by its unique structure, which includes an amine group, a phenoxy group, and a dimethylamine moiety. This compound is often utilized in various biochemical applications due to its potential as a pharmacological agent. The dihydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility and stability in aqueous solutions.

The chemical behavior of [2-(3-Aminophenoxy)ethyl]dimethylamine dihydrochloride can be analyzed through various types of reactions:

  • Nucleophilic Substitution Reactions: The amine group can act as a nucleophile, participating in substitution reactions with electrophiles.
  • Acid-Base Reactions: The amine can also engage in protonation reactions, particularly in acidic environments, leading to the formation of its dihydrochloride salt.
  • Condensation Reactions: This compound may participate in condensation reactions where it forms larger molecules by combining with other reactants while releasing water.

Understanding these reactions is crucial for exploring the compound's reactivity and potential applications in organic synthesis and medicinal chemistry.

Research indicates that [2-(3-Aminophenoxy)ethyl]dimethylamine dihydrochloride exhibits notable biological activities. It has been studied for its potential effects on various biological pathways:

  • Antimicrobial Activity: Some studies suggest that compounds with similar structures may possess antimicrobial properties, making them candidates for pharmaceutical development against bacterial infections.
  • Neurotransmitter Modulation: Given its amine structure, this compound may interact with neurotransmitter systems, potentially influencing mood and cognitive functions.
  • Enzyme Inhibition: It may serve as an inhibitor for certain enzymes involved in metabolic pathways, which can be beneficial in drug design for metabolic disorders.

The synthesis of [2-(3-Aminophenoxy)ethyl]dimethylamine dihydrochloride can be achieved through several methods:

  • Alkylation Reactions: Starting from 3-aminophenol, the compound can undergo alkylation with dimethyl sulfate or other alkylating agents to introduce the dimethylamine group.
  • Esterification: The phenoxy group can be formed through the reaction of phenol derivatives with appropriate alkyl halides.
  • Salt Formation: The final step involves reacting the base form of the compound with hydrochloric acid to produce the dihydrochloride salt.

These methods highlight the versatility in synthesizing this compound and its derivatives for various applications.

[2-(3-Aminophenoxy)ethyl]dimethylamine dihydrochloride has several applications across different fields:

  • Pharmaceuticals: It serves as an intermediate in drug synthesis, particularly for compounds targeting neurological conditions or infections.
  • Biochemical Research: Used as a reagent in biochemical assays to study enzyme activities or cellular responses.
  • Material Science: Potentially utilized in developing polymeric materials due to its functional groups that can participate in cross-linking reactions.

Interaction studies involving [2-(3-Aminophenoxy)ethyl]dimethylamine dihydrochloride focus on its ability to bind with biological targets:

  • Protein Binding Assays: Investigating how this compound interacts with various proteins can provide insights into its mechanism of action.
  • Receptor Binding Studies: Understanding its affinity for neurotransmitter receptors can elucidate its potential effects on neurological pathways.
  • Metabolic Pathway Analysis: Evaluating how this compound influences metabolic enzymes can aid in developing therapeutic strategies for metabolic diseases.

Several compounds share structural similarities with [2-(3-Aminophenoxy)ethyl]dimethylamine dihydrochloride, each offering unique properties and potential applications:

Compound NameStructure FeaturesUnique Properties
3-AminophenolContains an amino group and hydroxyl groupPrecursor for dyes and pharmaceuticals
DimethylaminoethanolContains a dimethylamino groupUsed as a solvent and surfactant
4-(Dimethylamino)phenolSimilar phenolic structure with dimethylamino groupAntioxidant properties and used in dye production

The uniqueness of [2-(3-Aminophenoxy)ethyl]dimethylamine dihydrochloride lies in its specific combination of functional groups that enable diverse biological interactions and applications not fully realized by these other compounds.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

252.0796186 g/mol

Monoisotopic Mass

252.0796186 g/mol

Heavy Atom Count

15

Dates

Last modified: 11-23-2023

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